N-Ethyl-2-(thietan-3-ylamino)acetamide
Description
N-Ethyl-2-(thietan-3-ylamino)acetamide is a synthetic acetamide derivative characterized by an ethyl group attached to the acetamide nitrogen and a thietan-3-ylamino substituent. The thietan moiety is a three-membered sulfur-containing heterocycle, which introduces unique steric and electronic properties. The ethyl group may enhance lipophilicity, while the thietan amino group could participate in hydrogen bonding, influencing solubility and receptor interactions .
Properties
Molecular Formula |
C7H14N2OS |
|---|---|
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N-ethyl-2-(thietan-3-ylamino)acetamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-8-7(10)3-9-6-4-11-5-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
AHNIJFPDLWJYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(thietan-3-ylamino)acetamide typically involves the reaction of ethylamine with 2-(thietan-3-ylamino)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(thietan-3-ylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The thietan ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thietan derivatives. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
N-Ethyl-2-(thietan-3-ylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(thietan-3-ylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares N-Ethyl-2-(thietan-3-ylamino)acetamide with structurally related acetamide derivatives:
Key Differences and Implications
The sulfur atom may contribute to electron-deficient properties, influencing binding to biological targets . Thiazole (5-membered ring): Larger, aromatic heterocycle with nitrogen and sulfur. Imparts rigidity and π-π stacking capabilities, as seen in antimicrobial analogs . Benzothiazole: Aromatic bicyclic structure with enhanced stability and lipophilicity, often used in drug design for CNS targets .
Functional Group Effects: Ethyl Group: Present in both the target compound and N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide, this group likely improves membrane permeability but may reduce aqueous solubility . Amino vs. Ether Linkages: The thietan-3-ylamino group in the target compound enables hydrogen bonding, whereas thietan-3-yloxy (ether) in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate lacks this capability, affecting solubility and interaction profiles .
Biological Activity :
- Thiazole-containing acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) exhibit antimicrobial activity due to structural mimicry of penicillin .
- Benzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) are explored for CNS applications, leveraging their aromaticity and metabolic stability .
Physicochemical Properties
- Melting Points : Thiazole-containing acetamides exhibit high melting points (~489 K) due to strong intermolecular hydrogen bonds (N–H⋯N) and π-stacking . The target compound’s melting point is unreported but may be lower due to the flexible thietan ring.
- Solubility: The thietan amino group’s basicity could improve water solubility compared to non-polar analogs like N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide .
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